molecular formula C6H8ClN3O2 B1525733 Methyl 5-aminopyrazine-2-carboxylate hydrochloride CAS No. 1417794-63-8

Methyl 5-aminopyrazine-2-carboxylate hydrochloride

Cat. No. B1525733
M. Wt: 189.6 g/mol
InChI Key: RYFJIGRZNJMIQD-UHFFFAOYSA-N
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Description

“Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H8ClN3O2 . It has a molecular weight of 189.6 .


Molecular Structure Analysis

The InChI code for “Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is 1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H . This code provides a specific representation of its molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is a solid at room temperature .

Scientific Research Applications

Application 1: Synthesis of Favipiravir

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Favipiravir is an antiviral drug that has been synthesized from 3-aminopyrazine-2-carboxylic acid, which is structurally similar to Methyl 5-aminopyrazine-2-carboxylate hydrochloride . Favipiravir has shown effectiveness against a range of RNA viruses such as West Nile virus, Norwalk virus, and Ebola virus .
  • Methods of Application : The synthesis involves six steps with an overall yield of about 22.3%. In the key synthetic reaction, 3,6-dichloropyrazine-2-carbonitrile is reacted sequentially, in one pot, with KF and 30% H2O2 to give Favipiravir .
  • Results or Outcomes : The synthesis method provides a practical and step-economic route to Favipiravir, which is beneficial for large-scale production .

Application 2: Biological Evaluation of Derivatives

  • Scientific Field : Biochemistry
  • Summary of the Application : Derivatives of 3-acylaminopyrazine-2-carboxamides, which are structurally similar to Methyl 5-aminopyrazine-2-carboxylate hydrochloride, have been evaluated for their biological activity .
  • Methods of Application : The compounds were evaluated in vitro against various strains of mycobacteria, pathogenic bacteria, and fungi of clinical significance .
  • Results or Outcomes : The study presents the design, synthesis, and biological evaluation of these derivatives .

Safety And Hazards

“Methyl 5-aminopyrazine-2-carboxylate hydrochloride” is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-aminopyrazine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFJIGRZNJMIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminopyrazine-2-carboxylate hydrochloride

CAS RN

1417794-63-8
Record name 2-Pyrazinecarboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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